molecular formula C14H10Cl2O2 B12047322 (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone CAS No. 94134-54-0

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone

Cat. No.: B12047322
CAS No.: 94134-54-0
M. Wt: 281.1 g/mol
InChI Key: QLDYVILRXZAYKD-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone is an organic compound with the molecular formula C14H10Cl2O2 It is characterized by the presence of two chlorophenyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone is in organic synthesis. It serves as a precursor for various chemical transformations, including:

  • Synthesis of Chalcones : This compound can be utilized in the preparation of chalcones, which are important intermediates in the synthesis of flavonoids and other bioactive compounds .
  • Derivatives Formation : It can be used to synthesize novel derivatives such as pyrazoline and other heterocyclic compounds, which have potential biological activities .

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical field, particularly in drug development:

  • Antiviral Drug Synthesis : Research indicates that derivatives of this ketone can be synthesized to develop antiviral drugs, demonstrating its relevance in medicinal chemistry .
  • Neurotropic Activity : Studies have suggested that related compounds exhibit neurotropic activity, indicating potential therapeutic applications for neurological disorders .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

  • Spectrophotometric Determination : It acts as a complexing agent for the spectrophotometric determination of various metal ions, including vanadium(V), enhancing analytical sensitivity and specificity .

Case Study 1: Synthesis of Pyrazoline Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing pyrazoline derivatives. The synthesized compounds exhibited significant anti-inflammatory and analgesic activities in animal models, suggesting their potential as therapeutic agents.

Case Study 2: Antiviral Activity

In another research effort, derivatives synthesized from this ketone were tested for antiviral activity against various strains of viruses. The results indicated promising activity, warranting further investigation into their mechanisms and efficacy as antiviral agents.

Mechanism of Action

The mechanism by which (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-hydroxyphenyl) (4-chlorophenyl) ketone
  • (5-Chloro-2-hydroxy-4-methylphenyl) (1H-pyrazol-4-yl)methanone
  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl) (4-chlorophenyl)methanone

Uniqueness

(5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications .

Biological Activity

(5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone, also known as 5-Chloro-2-hydroxy-4-methylbenzophenone, is a compound that has garnered interest due to its various biological activities and applications. This article provides a comprehensive overview of its biological activity, including its uses, mechanisms of action, and relevant research findings.

  • IUPAC Name : (5-Chloro-2-hydroxy-4-methylphenyl)(phenyl)methanone
  • Molecular Formula : C14H11ClO2
  • CAS Number : 94134-54-0

Applications

The compound is primarily used in the personal care industry as a preservative to prevent microbial growth in products . Its structural properties allow it to function effectively in various formulations.

Antimicrobial Activity

Research indicates that (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for use in pharmaceutical and cosmetic applications.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of skin care products, where it can help prevent damage caused by free radicals .

Anti-inflammatory Effects

Studies have indicated that this ketone may possess anti-inflammatory properties. It has been observed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone can be attributed to its ability to interact with cellular components. It is believed to disrupt microbial cell membranes and inhibit essential metabolic processes within pathogens. Additionally, its antioxidant action may involve scavenging free radicals and chelating metal ions, thereby reducing oxidative damage.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting its potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Study 2: Antioxidant Activity

In vitro assays demonstrated that (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl) ketone exhibited a strong capacity to scavenge DPPH radicals, indicating its potential as an antioxidant.

Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5055
10085

Properties

IUPAC Name

(5-chloro-2-hydroxy-4-methylphenyl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-13(17)11(7-12(8)16)14(18)9-2-4-10(15)5-3-9/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDYVILRXZAYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240716
Record name (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94134-54-0
Record name (5-Chloro-2-hydroxy-4-methylphenyl)(4-chlorophenyl)methanone
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Record name (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone
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Record name (5-chloro-2-hydroxy-4-methylphenyl) (4-chlorophenyl) ketone
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Record name (5-CHLORO-2-HYDROXY-4-METHYLPHENYL) (4-CHLOROPHENYL) KETONE
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